Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. N-Propyl Analog
The propargyl substituent reduces lipophilicity compared to the saturated N-propyl analog. The calculated LogP (XLogP3) for 1-(2-Propyn-1-yl)-4-piperidinone is -0.2 [1], whereas the predicted LogP for 1-propyl-4-piperidinone is 0.8 . Additionally, the target compound possesses two hydrogen bond acceptors (ketone and alkyne π-system) versus one for the N-propyl analog, potentially influencing target engagement and solubility [2].
| Evidence Dimension | LogP (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | LogP: -0.2; HBA: 2 |
| Comparator Or Baseline | 1-Propyl-4-piperidinone: LogP: 0.8 (predicted); HBA: 1 |
| Quantified Difference | ΔLogP = 1.0 (lower lipophilicity); ΔHBA = +1 |
| Conditions | In silico calculation (XLogP3) and structural analysis |
Why This Matters
The lower lipophilicity and additional HBA capacity of the propargyl derivative may translate to improved aqueous solubility and a distinct pharmacokinetic profile, which is a critical selection criterion in early drug discovery.
- [1] PubChem. 1-(2-Propyn-1-yl)-4-piperidinone. Compound Summary CID 1088260. Computed Properties: XLogP3 = -0.2, Hydrogen Bond Acceptor Count = 2. View Source
- [2] PubChem. 1-Propyl-4-piperidinone. Compound Summary. Hydrogen Bond Acceptor Count = 1. View Source
